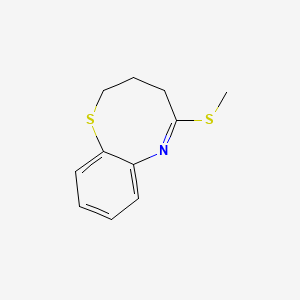
2,6-Di(4,5-dihydro-1H-imidazol-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di(4,5-dihydro-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two imidazoline groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di(4,5-dihydro-1H-imidazol-2-yl)pyridine typically involves the reaction of pyridine-2,6-dicarbaldehyde with hexane-3,4-dione and ammonium acetate . This reaction proceeds under mild conditions and results in the formation of the desired compound. The reaction can be carried out in a solvent such as ethanol or methanol, and the product can be purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Di(4,5-dihydro-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The imidazoline groups can be oxidized to form imidazole derivatives.
Reduction: The compound can be reduced to form dihydroimidazole derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted imidazole and pyridine derivatives, which can have different functional groups attached to the core structure.
Aplicaciones Científicas De Investigación
2,6-Di(4,5-dihydro-1H-imidazol-2-yl)pyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,6-Di(4,5-dihydro-1H-imidazol-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The imidazoline groups can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of the target molecules . This interaction can lead to changes in the biological activity of the target, resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(4,5-diethyl-1H-imidazol-2-yl)pyridine: Similar structure but with ethyl groups instead of hydrogen atoms on the imidazoline rings.
2,6-Bis(1H-imidazol-2-yl)pyridine: Lacks the dihydro component, resulting in different chemical properties.
Uniqueness
2,6-Di(4,5-dihydro-1H-imidazol-2-yl)pyridine is unique due to the presence of the dihydroimidazoline groups, which confer distinct chemical reactivity and biological activity compared to its fully aromatic counterparts
Propiedades
Número CAS |
138150-34-2 |
|---|---|
Fórmula molecular |
C11H13N5 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
2,6-bis(4,5-dihydro-1H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C11H13N5/c1-2-8(10-12-4-5-13-10)16-9(3-1)11-14-6-7-15-11/h1-3H,4-7H2,(H,12,13)(H,14,15) |
Clave InChI |
HDYHFKZHAZVLNM-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)C2=NC(=CC=C2)C3=NCCN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


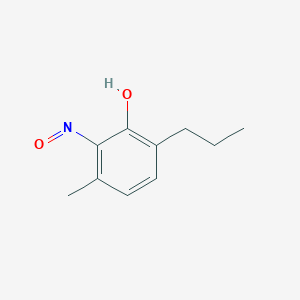

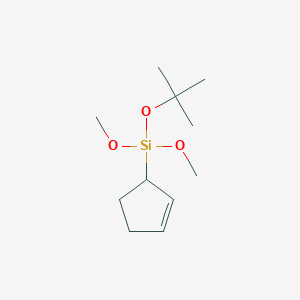

![Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester](/img/structure/B14275834.png)
![Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate](/img/structure/B14275835.png)
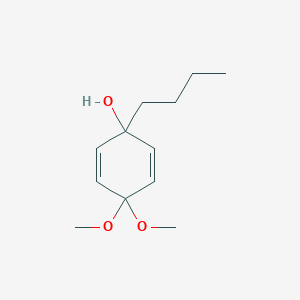
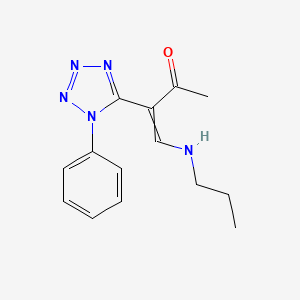
![3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol](/img/structure/B14275855.png)

![Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14275880.png)
![Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester](/img/structure/B14275881.png)
![N-Benzyl-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14275885.png)
